3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid
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Overview
Description
3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol . This compound is characterized by the presence of a pyrrolidinone ring attached to a phenyl group, which is further connected to a propenoic acid moiety. It is commonly used in various research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid typically involves the reaction of 4-(2-oxopyrrolidin-1-yl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenylpropanoic acids, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a pyrrolidinone ring.
Phenylpropanoic acid: Shares the phenylpropanoic acid moiety but lacks the pyrrolidinone ring.
Pyrrolizines: Compounds with a similar nitrogen-containing ring structure.
Uniqueness
3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid is unique due to the combination of the pyrrolidinone ring and the phenylpropanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H13NO3/c15-12-2-1-9-14(12)11-6-3-10(4-7-11)5-8-13(16)17/h3-8H,1-2,9H2,(H,16,17) |
InChI Key |
SMWOSZUZMNXRKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
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